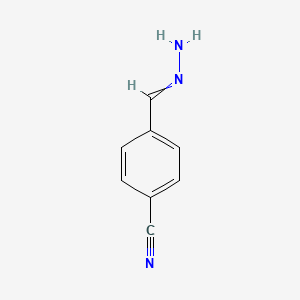

Benzonitrile, 4-(hydrazonomethyl)-(9CI)

Description

Benzonitrile, 4-(hydrazonomethyl)-(9CI) is an aromatic nitrile derivative characterized by a hydrazonomethyl (-CH=N-NH₂) substituent at the para position of the benzene ring. This functional group confers unique chemical reactivity, particularly in forming hydrazones, which are pivotal in organic synthesis and coordination chemistry.

Properties

IUPAC Name |

4-methanehydrazonoylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-5-7-1-3-8(4-2-7)6-11-10/h1-4,6H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTVYMFBLBFDNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NN)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The following compounds share the benzonitrile core but differ in substituents, influencing their properties:

Physical and Chemical Properties

- Solubility : Electron-donating groups (e.g., -N(CH₃)₂ in ) improve polar solvent solubility, while hydrophobic substituents (e.g., -C₂H₅ in ) reduce it .

- Reactivity: Hydrazonomethyl group (target compound) likely undergoes condensation with ketones/aldehydes to form hydrazones, analogous to formyl derivatives (). Bromo substituents () enable Suzuki-Miyaura couplings, contrasting with the inert nitrile group. Isocyano groups () participate in cycloadditions and coordination with transition metals.

- Spectroscopic Behavior: Steric and electronic effects of substituents influence fluorescence. For example, dimethylamino groups induce charge-transfer transitions, as noted in twisted intramolecular charge-transfer (TICT) states () .

Q & A

Q. What are the recommended synthetic routes for Benzonitrile, 4-(hydrazonomethyl)-(9CI), and how do reaction conditions influence yield?

A common approach involves condensation of 4-formylbenzonitrile with hydrazine derivatives under acidic or neutral conditions. For example, refluxing equimolar amounts of 4-formylbenzonitrile and hydrazine hydrate in ethanol (70°C, 6–8 hours) typically yields the hydrazone product . Optimization of solvent (e.g., ethanol vs. THF), temperature, and stoichiometry is critical, as excess hydrazine may lead to side reactions. Purity (>95%) can be achieved via recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which spectroscopic techniques are most effective for characterizing Benzonitrile, 4-(hydrazonomethyl)-(9CI)?

- NMR : The nitrile group (C≡N) appears as a sharp singlet near δ 118–120 ppm in NMR. The hydrazone proton (N–H) shows broad signals at δ 8–9 ppm in NMR, while the imine (C=N) carbon resonates near δ 150–155 ppm .

- IR : Strong absorption bands at ~2220 cm (C≡N stretch) and 1600–1650 cm (C=N stretch) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks at m/z 161 (CHN) align with the molecular formula .

Q. How does the hydrazone group influence the compound’s solubility and stability?

The hydrazone moiety enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) but reduces stability under prolonged exposure to light or moisture. Storage in amber vials at –20°C under inert gas (N) is recommended to prevent decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of Benzonitrile, 4-(hydrazonomethyl)-(9CI) in nucleophilic addition reactions?

The hydrazone group acts as a directing and activating group. For example, in Schiff base formation, the imine nitrogen facilitates nucleophilic attack by amines, forming triazene derivatives. Computational studies (DFT) suggest that electron-withdrawing nitrile groups polarize the benzene ring, increasing electrophilicity at the para position . Reaction kinetics can be monitored via HPLC or in situ IR to track intermediate formation.

Q. How can contradictory biological activity data be resolved for hydrazone-containing benzonitriles?

Conflicting reports on cytotoxicity or enzyme inhibition may arise from:

- Stereochemical variations : Hydrazone geometry (E/Z isomerism) affects binding to biological targets. Chiral HPLC or X-ray crystallography can resolve stereochemistry .

- Impurity profiles : Trace aldehydes or hydrazine byproducts (from incomplete synthesis) may interfere with assays. LC-MS purity validation is essential .

- Cell-line specificity : For instance, (R)-enantiomers of analogous compounds show 3x higher apoptosis induction in MCF-7 cells than (S)-enantiomers .

Q. What computational methods predict the compound’s potential as a pharmacophore in drug discovery?

- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. The nitrile group may form hydrogen bonds with catalytic lysine residues, while the hydrazone acts as a flexible linker .

- ADMET profiling : Predict logP (~1.8) and aqueous solubility (∼2.1 mg/mL) using SwissADME. Caution is advised for potential hepatotoxicity due to hydrazine metabolites .

Q. How does Benzonitrile, 4-(hydrazonomethyl)-(9CI) compare to structurally similar compounds in catalytic applications?

Methodological Recommendations

Q. Experimental design for studying photodegradation pathways

Q. Strategies for resolving low yields in multi-step syntheses

- Use protecting groups (e.g., Boc for hydrazone NH) to prevent side reactions.

- Optimize coupling agents (e.g., EDC/HOBt) for amide bond formation in downstream derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.